3-amino-N-(butan-2-yl)benzene-1-sulfonamide
Overview
Description
3-amino-N-(butan-2-yl)benzene-1-sulfonamide is an organic compound with the molecular formula C10H16N2O2S. It is a sulfonamide derivative, characterized by the presence of an amino group, a butan-2-yl substituent, and a benzene sulfonamide moiety.
Mechanism of Action
Target of Action
“3-amino-N-(butan-2-yl)benzene-1-sulfonamide” is a type of sulfonamide compound . Sulfonamides are known to target the enzyme dihydropteroate synthetase , which plays a crucial role in the production of folate . Folate is essential for bacterial DNA growth and cell division or replication .
Mode of Action
The structure of “this compound” allows it to inhibit and replace PABA (para-aminobenzoic acid) in the enzyme dihydropteroate synthetase . This inhibition eventually prevents the formation of dihydrofolate and tetrahydrofolate , thereby inhibiting bacterial DNA growth and cell division or replication .
Biochemical Pathways
The primary biochemical pathway affected by “this compound” is the folate synthesis pathway . By inhibiting the enzyme dihydropteroate synthetase, this compound disrupts the production of folate . This disruption leads to the inhibition of bacterial DNA growth and cell division or replication .
Result of Action
The primary result of the action of “this compound” is the inhibition of bacterial growth and replication . By disrupting the production of folate, an essential component for bacterial DNA synthesis, this compound effectively halts the growth and replication of bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(butan-2-yl)benzene-1-sulfonamide typically involves the reaction of 3-nitrobenzenesulfonamide with butan-2-amine under reducing conditions. The nitro group is reduced to an amino group, resulting in the formation of the desired compound. Common reducing agents used in this process include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(butan-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives (from oxidation), sulfinamide and thiol derivatives (from reduction), and various substituted sulfonamides (from substitution reactions) .
Scientific Research Applications
3-amino-N-(butan-2-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide with similar antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.
Sulfapyridine: Known for its use in treating dermatitis herpetiformis.
Uniqueness
3-amino-N-(butan-2-yl)benzene-1-sulfonamide is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides. Its butan-2-yl group, in particular, may influence its solubility and interaction with biological targets .
Properties
IUPAC Name |
3-amino-N-butan-2-ylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-3-8(2)12-15(13,14)10-6-4-5-9(11)7-10/h4-8,12H,3,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVQEBMZBSDXLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=CC(=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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